N-(furan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(furan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C10H9N5O. Its structure features a fused pyrimidine and furan ring system, along with phenyl groups. The compound’s systematic name is N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Preparation Methods
Synthetic Routes::
Friedländer Synthesis:
Industrial Production:
Chemical Reactions Analysis
N-(furan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the furan ring or other functional groups is possible.
Substitution: Nucleophilic substitution reactions can occur at the furan or pyrimidine positions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are relevant.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as kinase inhibitors).
Medicine: Research into its pharmacological properties (e.g., anticancer or anti-inflammatory effects).
Industry: May find applications in materials science or organic electronics.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these related compounds.
Properties
Molecular Formula |
C23H17N3O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H17N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-13,15H,14H2,(H,24,25,26) |
InChI Key |
BKKYZSLGYNYHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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